molecular formula C19H23N3O2 B2546358 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one CAS No. 2034396-28-4

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one

Cat. No.: B2546358
CAS No.: 2034396-28-4
M. Wt: 325.412
InChI Key: ZOLHURVPIUPKLZ-UHFFFAOYSA-N
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Description

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a pyrazine-2-yloxy group at the 3-position, linked via a pentanone backbone to a phenyl group.

Properties

IUPAC Name

5-phenyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-13-10-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHURVPIUPKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a phenyl-substituted ketone with a pyrazin-2-yloxy pyrrolidine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C19H23N3O
Molecular Weight: 325.4 g/mol
CAS Number: 2034396-28-4

The compound features a phenyl group, a pyrrolidine ring, and a pyrazinyl moiety, which contribute to its biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Phosphodiesterase Inhibition

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one has been studied for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic nucleotides, which play crucial roles in cellular signaling. Inhibiting these enzymes can enhance the effects of signaling pathways involved in various diseases, including neurodegenerative disorders and mood disorders .

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects. It has been linked to the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest potential applications in treating conditions such as depression and anxiety disorders .

Antitumor Activity

There is emerging evidence that compounds similar to this compound may possess antitumor properties. Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study 1: PDE Inhibition in Mood Disorders

A study investigated the effects of PDE inhibitors on animal models of depression. The results demonstrated that compounds structurally related to this compound significantly reduced depressive-like behaviors, suggesting their potential utility as antidepressants .

Case Study 2: Antitumor Effects

In vitro studies have shown that certain pyrazine derivatives can inhibit the growth of various cancer cell lines. For example, one study reported that a related compound led to a significant decrease in cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. This highlights the potential for developing new anticancer therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

(a) MK30 (5-Phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one)
  • Structure : Replaces the pyrrolidine-pyrazine moiety with a piperazine ring substituted by a trifluoromethylphenyl group.
  • Key Differences :
    • Ring Size : Pyrrolidine (5-membered) vs. piperazine (6-membered). The smaller pyrrolidine ring in the target compound may influence conformational flexibility and hydrogen-bonding patterns .
    • Substituents : Pyrazine-2-yloxy vs. trifluoromethylphenyl. The electron-deficient pyrazine group may enhance π-π stacking interactions, whereas the CF₃ group in MK30 improves metabolic stability and lipophilicity .
(b) N-(3-chloropropyl)-α-methylphenethylamine
  • Structure: Shares a phenyl-pentanone backbone but lacks heterocyclic substituents.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison
Feature Target Compound MK30 N-(3-chloropropyl)-α-methylphenethylamine
Core Heterocycle Pyrrolidine (5-membered) Piperazine (6-membered) None
Key Substituent Pyrazin-2-yloxy 4-(Trifluoromethyl)phenyl Chloropropyl
Hydrogen-Bonding Capacity High (pyrazine N, pyrrolidine O) Moderate (piperazine N) Low (amine, chloro)
Lipophilicity (Predicted) Moderate High (CF₃ group) High (chloro, methyl)
Potential Applications CNS modulation (speculative) Serotonin receptor ligands Stimulant or intermediate

Research Findings and Methodological Insights

Hydrogen-Bonding Patterns

The target compound’s pyrazine and pyrrolidine groups enable diverse hydrogen-bonding motifs. For example:

  • Pyrazine N atoms act as acceptors (A).
  • Pyrrolidine O and NH (if protonated) serve as donors (D).

In contrast, MK30’s piperazine ring primarily engages in N–H···O/N interactions, which are less directional than those involving pyrazine .

Conformational Analysis

The pyrrolidine ring in the target compound likely adopts a twist or envelope conformation, as described by Cremer-Pople puckering coordinates . Computational modeling (using tools like WinGX ) would quantify the ring’s puckering amplitude (q) and phase angle (φ), critical for understanding steric effects and binding affinity. Piperazine rings (as in MK30) exhibit chair or boat conformations, offering distinct spatial arrangements for substituents .

Biological Activity

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and therapeutic development.

The synthesis of this compound typically involves the reaction of a phenyl-substituted ketone with a pyrazin-2-yloxy pyrrolidine derivative. The process requires specific catalysts and solvents to optimize yield and purity.

Key Reaction Conditions:

  • Reagents Used: Catalysts, solvents, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
  • Typical Yield: High yields are achievable through optimized reaction conditions, often involving continuous flow processes in industrial settings.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as a therapeutic agent.

The compound's mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various effects including:

  • Enzyme Inhibition: Potential inhibition of phosphodiesterases, which are critical in cellular signaling pathways.
  • Receptor Modulation: Binding to specific receptors that may lead to alterations in neurotransmitter release or cellular responses .

Case Studies and Research Findings

Recent research has highlighted several aspects of the compound's biological activity:

  • Anticancer Properties:
    • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups enhanced anticancer activity, with some compounds achieving IC50 values as low as 0.072 μM against specific cancer cells .
  • Neuropharmacological Effects:
    • Research indicates that compounds with similar structures may exhibit central nervous system stimulant properties. This suggests potential applications in treating neurological disorders.
  • Pharmacological Applications:
    • The compound has been explored for its role in drug development, particularly for conditions like depression and anxiety due to its ability to modulate neurotransmitter systems .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)α-PVP StructureCNS stimulant
3-Methyl-1-phenyl-2-pyrazolin-5-one3-Methyl StructureFree radical scavenger

Uniqueness: The combination of phenyl, pyrazin-2-yloxy, and pyrrolidin groups in 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yloxy)pentan-one provides a versatile scaffold for further modifications and applications in medicinal chemistry.

Q & A

Q. What synthetic routes are recommended for synthesizing 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting a pyrazine derivative (e.g., 3-(pyrazin-2-yloxy)pyrrolidine) with a ketone precursor (e.g., 5-phenylpentan-1-one) under reflux in anhydrous dichloromethane or THF. Catalysts like triethylamine or DMAP may enhance reaction efficiency. Critical parameters include:
  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Solvent : Use aprotic solvents to avoid hydrolysis of intermediates.
  • Purification : Column chromatography (normal phase, ethyl acetate/hexane gradient) or recrystallization to isolate the product (purity >95%) .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
13-(Pyrazin-2-yloxy)pyrrolidine, THF, 70°C, 24h65–7095
2Column chromatography (SiO₂, EtOAc/hexane)-98

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the pyrrolidine ring protons appear as multiplet signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₃N₃O₂: 354.1818).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% for pharmacological studies) .

Q. How should researchers ensure the compound’s stability during storage and handling?

  • Methodological Answer :
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation .
  • Handling : Use gloveboxes for air-sensitive steps. Monitor degradation via periodic HPLC analysis (e.g., new peaks indicating byproducts) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for pyrrolidinyl ketone derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Strategies include:
  • Purity Validation : Use GC/MS or HPLC to confirm >98% purity, as lower purity (e.g., 95%) in commercial batches (e.g., ) can skew activity results.
  • Structural Analog Comparison : Compare activity with α-PVP (1-phenyl-2-pyrrolidin-1-yl-pentan-1-one, ), noting how pyrazine substitution alters receptor binding.
  • Dose-Response Studies : Use standardized assays (e.g., cAMP inhibition in HEK293 cells) to quantify potency .

Q. What strategies differentiate stereoisomers or regioisomers during synthesis and analysis?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers.
  • Dynamic NMR : Monitor diastereotopic proton splitting in variable-temperature NMR.
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., pyrazine vs. pyrrolidine substitution patterns) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to dopamine/norepinephrine transporters (DAT/NET) using AutoDock Vina. Compare with α-PVP (Ki ~4–10 nM for DAT, ).
  • QSAR Models : Corporate logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability.
  • ADMET Prediction : Tools like SwissADME estimate hepatic clearance (e.g., CYP3A4/2D6 metabolism) .

Data Contradiction Analysis

  • Stability in Different Matrices :
    notes organic degradation in sewage at ambient temperatures, while highlights sediment matrix effects. For lab studies, pre-cool samples (4°C) and use stabilizers (e.g., EDTA) to mitigate matrix-specific degradation .

  • Synthetic Yield Variability :
    Discrepancies in yield (e.g., 65% vs. 80%) may stem from reagent quality (e.g., anhydrous vs. humid conditions) or catalyst loading. Optimize via Design of Experiments (DoE) .

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